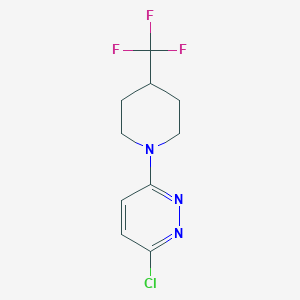
3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine
Descripción general
Descripción
The compound “3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine” is a chemical compound that has been synthesized from 3,6-dichloropyridazine and 1-[3-(trifluoromethyl)phenyl]piperazine . The piperazine ring is flanked by 3-chloropyridazine and 3-trifluoromethylphenyl rings .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using X-ray diffraction . The piperazine ring adopts a chair conformation, whereas the 3-chloropyridazine and 3-trifluoromethylphenyl rings are planar .Aplicaciones Científicas De Investigación
Pharmaceutical Development
The trifluoromethyl group in compounds like 3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine is known for enhancing the biological activity and metabolic stability of pharmaceuticals . This compound could be investigated for its potential use in drug development, particularly for diseases where modulation of the piperidine moiety has therapeutic benefits.
Neurotransmitter Receptor Research
Compounds with a piperidine structure are often key in studying neurotransmitter receptors . This specific compound may serve as a valuable tool in neuroscience research, helping to understand receptor functions and interactions within the central nervous system.
Cancer Therapy
The presence of the trifluoromethyl group is significant in cancer therapy, as it’s found in several FDA-approved drugs . Research into 3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine could explore its efficacy as a kinase inhibitor or in targeted drug delivery systems for oncology treatments.
Antimicrobial Agents
The trifluoromethyl group can contribute to the antimicrobial activity of compounds . This compound could be part of research into new antimicrobial agents that combat resistant strains of bacteria or fungi.
Agricultural Chemicals
Compounds with a pyridazine core are often used in the synthesis of herbicides and pesticides . This compound’s unique structure could lead to the development of more efficient and environmentally friendly agricultural chemicals.
Material Science
In material science, the incorporation of fluorine atoms can alter the properties of materials . This compound could be used to create novel materials with specific desired characteristics, such as increased durability or chemical resistance.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-6-[4-(trifluoromethyl)piperidin-1-yl]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3/c11-8-1-2-9(16-15-8)17-5-3-7(4-6-17)10(12,13)14/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCYYLLYNCXIAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




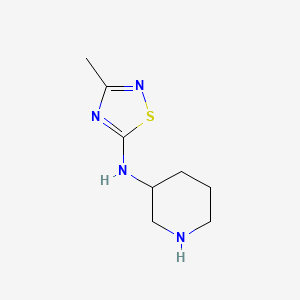

![1-[(3,5-Dichlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466735.png)
![1-[2-(4-Methoxyphenyl)ethyl]azetidin-3-amine](/img/structure/B1466737.png)
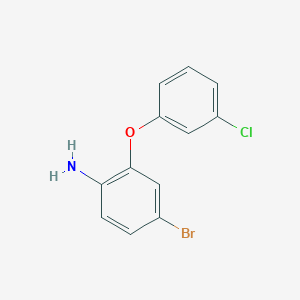
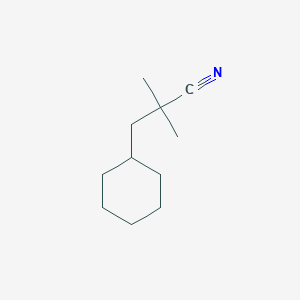
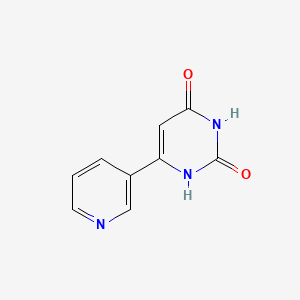
![6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B1466744.png)
![1-[(2-Fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466745.png)
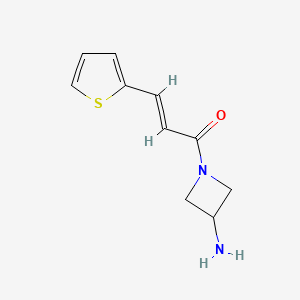
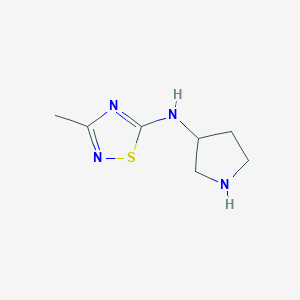
![2-Pyridin-2-yl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1466750.png)
![1-[(4-Methoxyphenyl)methyl]-1,4-diazepan-2-one](/img/structure/B1466751.png)